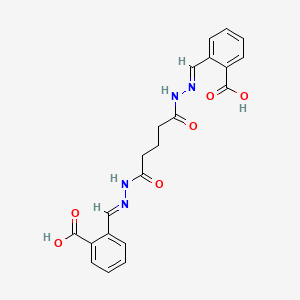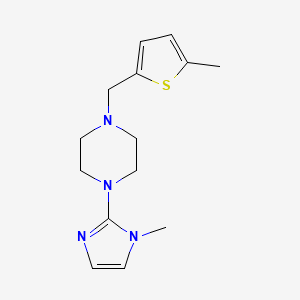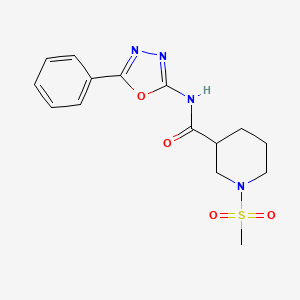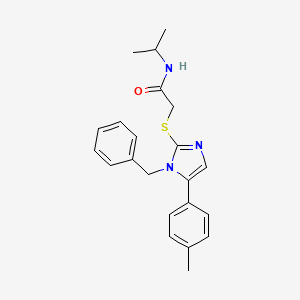
2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid is a versatile compound used in various scientific research fields. Its unique structure and properties make it suitable for applications in drug development, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid typically involves the condensation of 2-carboxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid stands out due to its unique hydrazinylidene and oxopentanoyl groups, which confer specific reactivity and binding properties. These features make it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-[(E)-[[5-[(2E)-2-[(2-carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6/c26-18(24-22-12-14-6-1-3-8-16(14)20(28)29)10-5-11-19(27)25-23-13-15-7-2-4-9-17(15)21(30)31/h1-4,6-9,12-13H,5,10-11H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31)/b22-12+,23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOTHLPZRQOGD-FWSOMWAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2795327.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine](/img/structure/B2795330.png)

![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2795337.png)
![2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2795338.png)
![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)




![N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2795350.png)
